molecular formula C15H14ClNOS B2773909 (3-Chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone CAS No. 2176270-98-5

(3-Chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2773909
CAS No.: 2176270-98-5
M. Wt: 291.79
InChI Key: IQELGQUDGBXWNZ-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

(3-chlorophenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-13-4-1-3-11(9-13)15(18)17-7-6-12(10-17)14-5-2-8-19-14/h1-5,8-9,12H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQELGQUDGBXWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Group: This step often involves the use of thiophene-2-carboxylic acid or its derivatives, which are reacted with the pyrrolidine intermediate.

    Attachment of the Chlorophenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the chlorophenyl group is introduced using a chlorobenzoyl chloride reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

(3-Chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorophenyl)(3-(furan-2-yl)pyrrolidin-1-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

    (3-Chlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

(3-Chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Biological Activity

The compound (3-Chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone, also known by its IUPAC name, is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Thiophene Group : Reaction with thiophene-2-carboxylic acid or its derivatives.
  • Attachment of the Chlorophenyl Group : Friedel-Crafts acylation using chlorobenzoyl chloride.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The specific pathways modulated depend on the biological context and the target cells involved.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound possess significant anticancer properties. For instance, a derivative with a similar structure showed IC50 values ranging from 2.4 to 78 nM against various human tumor cell lines, indicating potent antiproliferative effects .

CompoundCell LineIC50 Value (nM)
3bHeLa2.4
3bMCF-751
3bA549210

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on this activity remains limited.

Case Studies

Several studies have explored the structure-activity relationship (SAR) of related compounds:

  • Study on Thiazole Derivatives : A series of thiazole compounds were evaluated for their anticancer activity, revealing that hydrophobic moieties enhance potency against cancer cell lines .
  • Mechanistic Studies : Compounds similar to this compound were shown to inhibit tubulin polymerization, suggesting a mechanism involving disruption of microtubule dynamics, which is crucial for cell division .

Comparison with Similar Compounds

Similar compounds include:

  • (3-Chlorophenyl)(3-(furan-2-yl)pyrrolidin-1-yl)methanone : Exhibits different electronic properties due to the furan ring.
Compound NameStructure TypeNotable Activity
This compoundThiophene-basedAnticancer potential
(3-Chlorophenyl)(3-(furan-2-yl)pyrrolidin-1-yl)methanoneFuran-basedVaries in potency

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